molecular formula C7H7BO5 B12960445 Benzoic acid, 3-borono-4-hydroxy-

Benzoic acid, 3-borono-4-hydroxy-

Katalognummer: B12960445
Molekulargewicht: 181.94 g/mol
InChI-Schlüssel: UHEKIZXPTPBTOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Borono-4-hydroxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of both a boronic acid group and a hydroxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-4-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of 3-borono-4-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Borono-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a borane.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of 3-borono-4-oxobenzoic acid.

    Reduction: Formation of 3-borono-4-hydroxybenzene.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Borono-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-borono-4-hydroxybenzoic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The hydroxy group can participate in hydrogen bonding, further stabilizing these interactions .

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromo-4-hydroxybenzoic acid
  • 4-Hydroxybenzoic acid
  • 3-Chloro-4-hydroxybenzoic acid

Comparison: 3-Borono-4-hydroxybenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to its halogenated or non-boronic counterparts. While 3-bromo-4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid are primarily used in halogenation reactions, 3-borono-4-hydroxybenzoic acid is more versatile in cross-coupling reactions and the formation of boron-containing compounds .

Eigenschaften

Molekularformel

C7H7BO5

Molekulargewicht

181.94 g/mol

IUPAC-Name

3-borono-4-hydroxybenzoic acid

InChI

InChI=1S/C7H7BO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11)

InChI-Schlüssel

UHEKIZXPTPBTOG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)C(=O)O)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.